![molecular formula C9H16N2O3 B11901439 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- CAS No. 138723-92-9](/img/structure/B11901439.png)

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

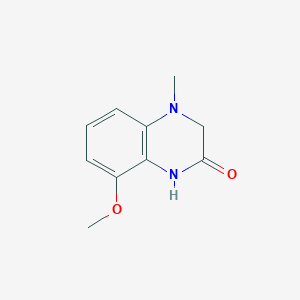

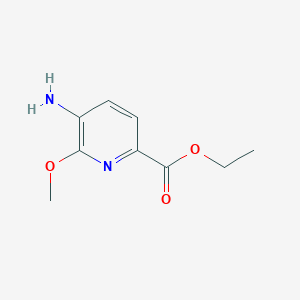

4-Oxa-1,2-diazaspiro[4.5]dec-1-en, 3,3-Dimethoxy- ist eine chemische Verbindung mit der Molekülformel C9H16N2O3. Es zeichnet sich durch eine spirocyclische Struktur aus, die sowohl Sauerstoff- als auch Stickstoffatome enthält, was es zu einem interessanten Gegenstand für verschiedene chemische und biologische Studien macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Oxa-1,2-diazaspiro[4.5]dec-1-en, 3,3-Dimethoxy- kann durch Mehrkomponentenreaktionen erfolgen. Eine solche Methode beinhaltet die Reaktion geeigneter Vorläufer unter thermischer oder Mikrowellenaktivierung . Die spezifischen Reaktionsbedingungen, wie Temperatur und Lösungsmittel, können je nach gewünschter Ausbeute und Reinheit des Produkts variieren.

Industrielle Produktionsverfahren

Während detaillierte industrielle Produktionsverfahren für diese spezifische Verbindung nicht weit verbreitet sind, ist es wahrscheinlich, dass ähnliche Synthesewege mit optimierten Reaktionsbedingungen hochskaliert werden, um Effizienz und Wirtschaftlichkeit zu gewährleisten. Die industrielle Produktion würde auch strenge Reinigungsschritte beinhalten, um die erforderlichen Standards für verschiedene Anwendungen zu erfüllen .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Oxa-1,2-diazaspiro[4.5]dec-1-en, 3,3-Dimethoxy- durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise verschiedene oxygenierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

4-Oxa-1,2-diazaspiro[4.5]dec-1-en, 3,3-Dimethoxy- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 4-Oxa-1,2-diazaspiro[4.5]dec-1-en, 3,3-Dimethoxy- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So konnte gezeigt werden, dass es die Protein-Tyrosin-Phosphatase 1B hemmt, ein Schlüsselenzym, das an verschiedenen zellulären Prozessen beteiligt ist . Die Verbindung bindet an das aktive Zentrum des Enzyms, blockiert seine Aktivität und moduliert so die zugehörigen Signalwege .

Wirkmechanismus

The mechanism of action of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B, a key enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Amino-1,2-diazaspiro[4.5]dec-3-en-4-carbonitrile: Diese Verbindungen teilen eine ähnliche spirocyclische Struktur, unterscheiden sich aber in ihren funktionellen Gruppen und spezifischen Anwendungen.

3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-Derivate: Diese Derivate sind ebenfalls spirocyclische Verbindungen mit potentiellen biologischen Aktivitäten.

Einzigartigkeit

4-Oxa-1,2-diazaspiro[4.5]dec-1-en, 3,3-Dimethoxy- ist einzigartig aufgrund seiner spezifischen Kombination von Sauerstoff- und Stickstoffatomen innerhalb der spirocyclischen Struktur.

Eigenschaften

CAS-Nummer |

138723-92-9 |

|---|---|

Molekularformel |

C9H16N2O3 |

Molekulargewicht |

200.23 g/mol |

IUPAC-Name |

2,2-dimethoxy-1-oxa-3,4-diazaspiro[4.5]dec-3-ene |

InChI |

InChI=1S/C9H16N2O3/c1-12-9(13-2)11-10-8(14-9)6-4-3-5-7-8/h3-7H2,1-2H3 |

InChI-Schlüssel |

IBLDAXZFLLUYMS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1(N=NC2(O1)CCCCC2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)

![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)

![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)